molecular formula C13H14N2 B12506062 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

Katalognummer: B12506062
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LEIOWNWZFAWDKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile is a complex organic compound with the molecular formula C13H14N2 This compound is characterized by its unique structure, which includes an indacene core with an amino group and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Analyse Chemischer Reaktionen

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been studied as a modulator of the NLPR3 (pyrin domain-containing protein 3) inflammasome, which is involved in the inflammatory response. This interaction can influence various cellular processes and pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

8-amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

InChI

InChI=1S/C13H14N2/c14-7-12-8-3-1-5-10(8)13(15)11-6-2-4-9(11)12/h1-6,15H2

InChI-Schlüssel

LEIOWNWZFAWDKL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C(=C3CCCC3=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.